CP-91149 is an inhibitor of glycogen phosphorylase a (GPa), the rate-limiting enzyme in glycogenolysis. It is structurally classified as an indole-2-carboxamide derivative and functions as an allosteric inhibitor at a site distinct from the active site. A key procurement-relevant characteristic is its glucose-synergistic activity; its inhibitory potency is significantly enhanced in the presence of glucose. This mechanism makes it a more effective agent under hyperglycemic conditions and reduces the risk of inducing hypoglycemia, a critical consideration for in vivo metabolic research.
While other glycogen phosphorylase inhibitors are available, they are not functionally interchangeable with CP-91149. Minor structural modifications within the indole-carboxamide class can significantly alter inhibitory potency and isoform selectivity between liver, muscle, and brain forms of the enzyme—a critical parameter as non-selective muscle inhibition can lead to adverse effects. Furthermore, many inhibitors lack the pronounced glucose-dependent potentiation seen with CP-91149, a key feature for mimicking a physiological feedback loop and ensuring target engagement is strongest under hyperglycemic conditions. Substituting CP-91149 with a different analog or a mechanistically distinct compound without re-validating these specific kinetic and selectivity profiles can lead to misinterpreted results, particularly in animal models of diabetes where avoiding hypoglycemia is essential for data integrity.
CP-91149 demonstrates nanomolar potency against human liver glycogen phosphorylase a (HLGPa), with a reported IC50 of 0.13 µM in the presence of glucose. This is approximately 200-fold more potent than the classical, non-selective inhibitor caffeine, which has an IC50 of 26 µM under similar conditions.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 0.13 µM (CP-91149) |
| Comparator Or Baseline | 26 µM (Caffeine) |
| Quantified Difference | ~200-fold higher potency |
| Conditions | Human Liver Glycogen Phosphorylase a (HLGPa) enzyme assay, in the presence of 7.5 mM glucose. |
The significantly higher potency allows for use at lower concentrations in vitro and in vivo, reducing the potential for off-target effects and lowering the required material cost per experiment.
A defining feature of CP-91149 is that its inhibitory activity is dependent on glucose concentration. The compound is 5- to 10-fold less potent in the absence of glucose than it is at physiological to high glucose levels. This dynamic behavior means the inhibitor is most active when glucose is high (the therapeutic target state) and becomes less active as glucose levels fall, inherently reducing the risk of driving blood sugar to dangerously low levels.
| Evidence Dimension | Relative Change in IC50 |
| Target Compound Data | 1x (at 7.5-10 mM Glucose) |
| Comparator Or Baseline | 5x to 10x higher IC50 (in absence of Glucose) |
| Quantified Difference | 5- to 10-fold decrease in potency as glucose levels drop |
| Conditions | HLGPa enzyme assay across a range of glucose concentrations (0-10 mM). |
This property is critical for procurement for in vivo studies, as it provides a margin of safety against drug-induced hypoglycemia, a common and confounding artifact in metabolic research.
CP-91149 demonstrates significant in vivo efficacy upon oral administration in a standard model of type 2 diabetes. In diabetic ob/ob mice, a single oral dose of 25-50 mg/kg resulted in a rapid and significant lowering of plasma glucose by 100-120 mg/dl within 3 hours. Critically, the same treatment did not lower glucose levels in normoglycemic, non-diabetic mice, confirming that its effect is selective for the hyperglycemic state.
| Evidence Dimension | Change in Plasma Glucose (3h post-dose) |
| Target Compound Data | -100 to -120 mg/dl (in diabetic ob/ob mice) |
| Comparator Or Baseline | No significant change (in normoglycemic mice) |
| Quantified Difference | Effective in disease model, inert in healthy model |
| Conditions | Single oral gavage administration (25-50 mg/kg) in diabetic ob/ob mice vs. normoglycemic non-diabetic mice. |
This evidence confirms the compound is orally bioavailable and effective in a relevant disease model, de-risking its use and saving researchers the time and expense of developing a suitable in vivo formulation and dosing regimen.
The compound's proven oral efficacy in the ob/ob mouse model, combined with its glucose-dependent activity that mitigates hypoglycemia risk, makes it the right choice for in vivo experiments designed to specifically assess the role of hepatic glycogenolysis in diabetic states without confounding side effects.
With a demonstrated IC50 of 2.1 µM for inhibiting glucagon-stimulated glycogenolysis in primary human hepatocytes, CP-91149 is a validated tool for cell-based models investigating hepatic glucose production and the signaling pathways that regulate it.
As a potent, well-characterized inhibitor with a clear, glucose-synergistic mechanism of action, CP-91149 serves as an ideal positive control and reference standard for validating new assays and benchmarking the performance of novel glycogen phosphorylase inhibitor candidates.
Irritant